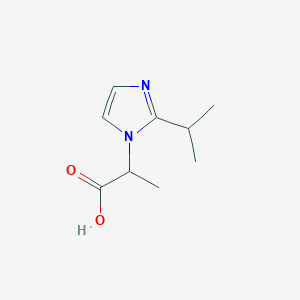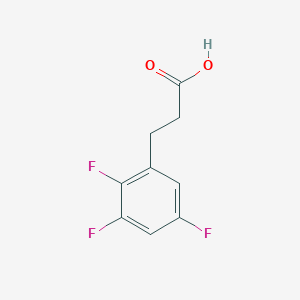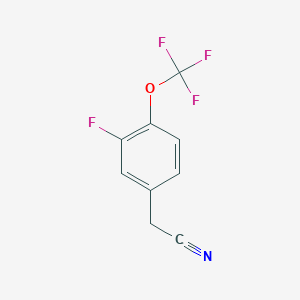
3-フルオロ-4-(4-フルオロフェノキシ)アニリン
説明
3-Fluoro-4-(4-fluorophenoxy)aniline is a useful research compound. Its molecular formula is C12H9F2NO and its molecular weight is 221.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-(4-fluorophenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(4-fluorophenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
c-Metキナーゼ阻害
3-フルオロ-4-(4-フルオロフェノキシ)アニリン: は、c-Metキナーゼ阻害剤としての可能性について研究されています。c-Metは、細胞の成長や分化を含む様々な細胞プロセスに関与する受容体型チロシンキナーゼです。 その阻害は、特に癌研究において重要であり、異常なc-Metの活性は腫瘍の発達と進行に関連している .
ドッキング研究
この化合物は、c-Metキナーゼと複合体を形成した場合の分子間相互作用と好ましい活性コンフォメーションを理解するために、ドッキング研究で使用されてきました。 これらの研究は、高い阻害活性を生み出す分子特性を分析するのに役立ち、これはより効果的な抗がん剤を設計する上で重要である .
定量的構造活性相関 (QSAR) 研究
QSAR研究は、化合物の化学構造に基づいて生物活性を予測することを含む3-フルオロ-4-(4-フルオロフェノキシ)アニリン誘導体は、c-Metキナーゼ阻害剤としての活性を予測するためにQSARモデルで使用されており、これは創薬プロセスを合理化することができます .
プロテオミクス研究
この化合物は、プロテオミクス研究のための生化学物質として購入することができ、タンパク質とその機能の研究における使用を示しています。 プロテオミクスは、疾患メカニズムの理解から新しい薬物標的の発見まで、幅広い用途を持つ分野である .
分子式研究
C12H9F2NOの分子式は、化合物の物理化学的特性、反応性、安定性を研究する可能性のある用途を示唆しており、これは化学研究の様々な分野にとって重要です .
材料科学
材料科学などの分野における科学者の専門知識を考えると、3-フルオロ-4-(4-フルオロフェノキシ)アニリンは、特定の望ましい特性を持つ新しい材料の開発におけるその特性と用途について調査することができます .
化学合成
化合物の構造と反応性プロファイルは、化学合成における使用に適した候補となり、合成有機化学においてより複雑な分子のビルディングブロックとして役立つ可能性があります .
分析化学
分析化学では、3-フルオロ-4-(4-フルオロフェノキシ)アニリンは、その定義された構造と特性のために、様々な分析技術において標準または試薬として使用され、他の物質を定量化または特定することができます .
作用機序
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound could potentially act as a boron reagent . In these reactions, the compound would interact with its targets by undergoing a transmetalation process, where it transfers a nucleophilic organic group from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that the compound may influence pathways related to carbon-carbon bond formation.
Result of Action
If the compound acts as a boron reagent in suzuki–miyaura coupling reactions , it could contribute to the formation of new carbon-carbon bonds, thereby influencing the structure of organic compounds.
生化学分析
Biochemical Properties
3-Fluoro-4-(4-fluorophenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways.
Cellular Effects
The effects of 3-Fluoro-4-(4-fluorophenoxy)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, which play a critical role in cell growth and differentiation . Additionally, 3-Fluoro-4-(4-fluorophenoxy)aniline has been found to alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-4-(4-fluorophenoxy)aniline involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, altering their conformation and activity . This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Furthermore, 3-Fluoro-4-(4-fluorophenoxy)aniline has been shown to influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-(4-fluorophenoxy)aniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that 3-Fluoro-4-(4-fluorophenoxy)aniline is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-(4-fluorophenoxy)aniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 3-Fluoro-4-(4-fluorophenoxy)aniline have been associated with toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
3-Fluoro-4-(4-fluorophenoxy)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . These metabolic pathways can influence the compound’s bioavailability and overall effects on cellular function. Additionally, 3-Fluoro-4-(4-fluorophenoxy)aniline may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Fluoro-4-(4-fluorophenoxy)aniline within cells and tissues are essential for understanding its biochemical effects. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of 3-Fluoro-4-(4-fluorophenoxy)aniline within tissues can also affect its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3-Fluoro-4-(4-fluorophenoxy)aniline is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For instance, 3-Fluoro-4-(4-fluorophenoxy)aniline may localize to the mitochondria, where it can impact cellular respiration and energy production.
特性
IUPAC Name |
3-fluoro-4-(4-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWIZFMOOPOWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278314 | |
| Record name | 3-Fluoro-4-(4-fluorophenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937597-91-6 | |
| Record name | 3-Fluoro-4-(4-fluorophenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937597-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(4-fluorophenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319295.png)
